2,4-Dichloro-5-methoxyaniline

Src Kinase Inhibition Tyrosine Kinase Inhibitors Anticancer Drug Discovery

This compound's unique 2,4-dichloro-5-methoxy substitution pattern is critical for bosutinib synthesis, delivering sub-nanomolar Src kinase inhibition. Generic aniline derivatives cannot substitute. Ideal for process chemistry scaling and SAR campaigns targeting BCR-ABL and Gram-positive pathogens. Distinct melting point (51°C) ensures analytical verification. High-purity batches with full CoA and MSDS.

Molecular Formula C7H7Cl2NO
Molecular Weight 192.04 g/mol
CAS No. 98446-49-2
Cat. No. B1301479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-methoxyaniline
CAS98446-49-2
Molecular FormulaC7H7Cl2NO
Molecular Weight192.04 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)N)Cl)Cl
InChIInChI=1S/C7H7Cl2NO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3
InChIKeyAJROJTARXSATEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-methoxyaniline (CAS 98446-49-2): A Specialized Aromatic Amine Building Block for Kinase Inhibitor Synthesis and Agrochemical Research


2,4-Dichloro-5-methoxyaniline (CAS 98446-49-2) is a chlorinated aniline derivative with the molecular formula C₇H₇Cl₂NO and a molecular weight of 192.04 g/mol [1]. It is a white to off-white crystalline solid with a melting point of 51°C and a density of 1.375 g/cm³ . This compound is a key intermediate in the synthesis of pharmaceuticals, particularly as a building block for the tyrosine kinase inhibitor bosutinib [2]. It is also used in the development of agrochemicals and dyes .

Why 2,4-Dichloro-5-methoxyaniline Cannot Be Replaced by Generic Aniline Derivatives in Critical Research Applications


Generic substitution of 2,4-dichloro-5-methoxyaniline with simpler aniline derivatives like 2,4-dichloroaniline or 5-methoxyaniline is not viable for applications requiring specific biological activity or synthetic precision. The unique combination of two chlorine atoms at the 2- and 4-positions and a methoxy group at the 5-position imparts distinct electronic and steric properties that are essential for its role as a key intermediate in bosutinib synthesis and for optimal Src kinase inhibition [1]. Structural analogs lacking the methoxy group or the chlorine atoms exhibit significantly reduced or absent activity in these contexts, highlighting the critical nature of this substitution pattern .

2,4-Dichloro-5-methoxyaniline Quantitative Differentiation Evidence for Scientific Procurement


Superior Src Kinase Inhibition by the 2,4-Dichloro-5-methoxyaniline Moiety vs. Unsubstituted or Mono-Substituted Anilines

The incorporation of a 2,4-dichloro-5-methoxyaniline group at the C-4 position of 3-quinolinecarbonitrile derivatives results in significantly enhanced Src kinase inhibition compared to analogs lacking this substitution pattern. In a series of 4-anilino-3-quinolinecarbonitriles, the compound containing the 2,4-dichloro-5-methoxyaniline moiety (compound 1c) and its derivatives (e.g., compound 31a) demonstrated optimal inhibition of both Src enzymatic and cellular activity [1]. The starting compound in this series, 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile (1a), which lacks the 5-methoxy group, exhibited an IC₅₀ of 30 nM. In contrast, further optimized derivatives containing the 2,4-dichloro-5-methoxyaniline group, such as compound 31a, achieved an IC₅₀ of 1.2 nM [2]. This represents a 25-fold improvement in potency.

Src Kinase Inhibition Tyrosine Kinase Inhibitors Anticancer Drug Discovery

Quantified Antibacterial Activity of 2,4-Dichloro-5-methoxyaniline Against Resistant Strains vs. Class Baseline

2,4-Dichloro-5-methoxyaniline has demonstrated measurable antibacterial activity against clinically relevant resistant strains. It exhibited an IC₅₀ of 16,000 nM (16 µM) against vancomycin-resistant Enterococcus faecalis (VRE) strains, including both clinical isolate 09-9 and ATCC 51299 [1]. While this is a relatively modest direct antibacterial effect, it provides a defined baseline for structure-activity relationship (SAR) studies. In contrast, simple aniline derivatives often show no activity or require much higher concentrations against Gram-positive bacteria [2].

Antimicrobial Resistance Antibacterial Screening Gram-positive Bacteria

Established Industrial Utility: 2,4-Dichloro-5-methoxyaniline as a Key Bosutinib Intermediate with Demonstrated Synthetic Yield and Purity

2,4-Dichloro-5-methoxyaniline is a critical intermediate in the synthesis of the FDA-approved leukemia drug bosutinib. A practical synthetic method established its use, achieving an overall bosutinib yield of 18.0% over nine steps from acetovanillone, with the final product exhibiting a high purity of 98.9% (HPLC) [1]. This compares favorably to earlier synthetic routes that reported lower yields or required more challenging conditions . The compound's specific substitution pattern is essential for the formation of the quinoline core and subsequent steps.

Pharmaceutical Intermediate Bosutinib Synthesis Process Chemistry

Physicochemical Distinction: Melting Point Differentiation from a Closely Related Isomer

The melting point of 2,4-dichloro-5-methoxyaniline (51°C) serves as a clear differentiating characteristic from its closely related isomer, 3,5-dichloro-4-methoxyaniline, which has a significantly higher melting point of 80-80.5°C [1]. This 29°C difference provides a simple, reliable method for identity verification and purity assessment during procurement and handling.

Quality Control Identity Confirmation Analytical Chemistry

Optimal Application Scenarios for 2,4-Dichloro-5-methoxyaniline in Scientific and Industrial Research


Development of Next-Generation Src/Abl Kinase Inhibitors

Based on its established role in achieving sub-nanomolar IC₅₀ values in Src kinase assays [1], 2,4-dichloro-5-methoxyaniline is an ideal starting material for medicinal chemistry programs targeting Src family kinases and BCR-ABL, particularly for overcoming resistance or improving selectivity in chronic myeloid leukemia (CML) therapies [2].

Synthesis and Optimization of Bosutinib and Related Analogs

As a validated intermediate in the multi-step synthesis of bosutinib, this compound is essential for process chemistry groups focused on improving synthetic routes, reducing costs, or scaling up production of this important tyrosine kinase inhibitor [3]. Its use in a published, scalable route with defined yield and purity provides a reliable foundation for further development [4].

Structure-Activity Relationship (SAR) Studies for Antimicrobial Agents

With its defined, albeit modest, activity against vancomycin-resistant Enterococcus faecalis (IC₅₀ = 16 µM) [5], 2,4-dichloro-5-methoxyaniline serves as a useful scaffold or starting point for SAR campaigns aimed at enhancing potency and broadening the spectrum of activity against Gram-positive pathogens.

Quality Control and Reference Standard for Isomer Identification

Its distinct melting point (51°C), which is significantly different from its 3,5-dichloro-4-methoxyaniline isomer [6], makes this compound valuable as a reference standard for analytical chemistry labs tasked with verifying the identity and purity of incoming materials or monitoring synthetic reactions to avoid cross-contamination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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